![molecular formula C21H26N2O5S B6571481 3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946213-11-2](/img/structure/B6571481.png)
3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Description
Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
Benzamide compounds can be synthesized starting from dimethoxybenzoic acid and amine derivatives . The obtained products are purified, and the analysis of these products is determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using spectroscopic methods such as IR, 1 H NMR, and 13 C NMR .Chemical Reactions Analysis
The chemical reactions of benzamides can vary widely depending on the specific compound and conditions. For example, some benzamides show antioxidant activity, free radical scavenging, and metal chelating activity .Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides can be determined using various methods. For example, the melting point can be determined experimentally .Mechanism of Action
Target of Action
The primary targets of 3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide are DAPK1 and CSF1R . DAPK1 is a protein kinase involved in apoptosis and autophagy, while CSF1R is a receptor tyrosine kinase that plays a key role in the regulation of the survival, proliferation, and differentiation of mononuclear phagocytes .
Mode of Action
This compound acts as a dual inhibitor of DAPK1 and CSF1R . It binds to these targets, inhibiting their activity. The inhibition of DAPK1 can halt the formation of tau aggregates and counteract neuronal death, while the inhibition of CSF1R can alleviate neuroinflammation associated with tauopathies .
Biochemical Pathways
It is known that the inhibition of dapk1 and csf1r can impact the pathways involved in tau aggregation and neuroinflammation, which are key processes in neurodegenerative diseases .
Result of Action
The inhibition of DAPK1 and CSF1R by this compound can lead to a reduction in tau aggregation and neuroinflammation . This could potentially slow the progression of neurodegenerative diseases.
Future Directions
properties
IUPAC Name |
3,5-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-4-10-29(25,26)23-9-5-6-15-11-17(7-8-20(15)23)22-21(24)16-12-18(27-2)14-19(13-16)28-3/h7-8,11-14H,4-6,9-10H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLISCAJGTRZPIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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